molecular formula C20H11Cl2N3O6 B6523921 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide CAS No. 310414-42-7

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B6523921
CAS No.: 310414-42-7
M. Wt: 460.2 g/mol
InChI Key: DGZAMTJWFLRIBW-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted benzoyl group attached to a substituted phenyl ring. The phenyl ring is further functionalized with a 4-chloro group and a 2-(2-chlorobenzoyl) moiety.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O6/c21-12-5-6-18(16(9-12)19(26)15-3-1-2-4-17(15)22)23-20(27)11-7-13(24(28)29)10-14(8-11)25(30)31/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZAMTJWFLRIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride, followed by nitration to introduce the nitro groups at the 3 and 5 positions of the benzamide ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also facilitate binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Insecticidal Dinitrobenzamides

Compound 1e (N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide):

  • Structure : Contains a trifluoromethyl group at the para position and dichloro substituents at ortho positions on the phenyl ring.
  • Activity : Exhibits potent larvicidal activity against Aedes aegypti (24 h LC₅₀ = 1940 nM), outperforming other analogs in its class .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s chlorobenzoyl group.

Target Compound :

Antitubercular Dinitrobenzamides

N-(5-Chloropentyl)-3,5-dinitrobenzamide :

  • Structure : Features a linear 5-chloropentyl chain linked to the dinitrobenzamide core.
  • Synthesis : Achieved via SN2 reactions and azide-amine transformations with yields exceeding 97% .

Target Compound :

Hydrazide-Functionalized Dinitrobenzamides

Examples from :

  • Structures : Include hydrazide linkages (e.g., (S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide).
  • Synthesis Yields : Ranged from 38% to 99%, depending on substituents and reaction conditions .
  • Activity : Hydrazide groups may confer selectivity toward specific enzymatic targets (e.g., mycobacterial hydrolases), though activity data are unspecified.

Target Compound :

  • Divergence : Lacks hydrazide functionality, suggesting distinct mechanisms of action compared to these analogs.

Sulfamoyl and Heterocyclic Derivatives

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide :

  • Applications : Such heterocyclic systems are often associated with kinase inhibition or antimicrobial activity .

Target Compound :

  • Comparison : The absence of a sulfamoyl-thiadiazole moiety limits direct functional overlap but highlights the versatility of dinitrobenzamide scaffolds in drug design.

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of chlorine and nitro groups is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 10 µM).

Cell Line IC50 (µM)
MCF-715
HeLa25
A54930

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes involved in cellular proliferation and survival. In particular, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.

Case Study 1: Anticancer Activity

A clinical study investigated the effects of this compound on tumor growth in a murine model. Mice treated with the compound showed a significant reduction in tumor size compared to the control group (p < 0.01). The study highlighted the potential of this compound as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound could effectively reduce bacterial load in infected tissues, suggesting its applicability in treating drug-resistant infections.

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